molecular formula C19H21FN4OS B5539467 5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole

5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole

Cat. No.: B5539467
M. Wt: 372.5 g/mol
InChI Key: IMSITWZVNGXRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole is a useful research compound. Its molecular formula is C19H21FN4OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.14201064 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroleptic Activity

The compound 5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole and its derivatives have been explored for their neuroleptic activities. One such study found that a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with modifications including benzimidazole substitution exhibited neuroleptic activities comparable to haloperidol. Notably, a specific compound within this series was highlighted for its potent neuroleptic activity with a reduced risk of extrapyramidal side effects, indicating potential for therapeutic application in psychiatric disorders (Sato et al., 1978).

Antiproliferative Effects

Another area of research has focused on the antiproliferative effects of benzimidazole derivatives. A study synthesized a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and evaluated their antiproliferative activity against various carcinoma cells. The study revealed that the heterocyclic ring substitution at the N-terminal of the benzisoxazole structure played a significant role in antiproliferative activity, with certain compounds showing potent effects across all tested carcinoma cells (Prasad et al., 2009).

Radiosynthesis for Clinical Imaging

The compound's derivatives have also been used in the radiosynthesis of clinical imaging agents. A study focused on the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two clinically used radiotracers for imaging hypoxia and tau pathology, respectively. This research highlights the utility of fluoroalkylation, using derivatives of the mentioned compound, in producing radiotracers with sufficient radioactivity for clinical applications, showcasing its potential in diagnostic imaging and pathology research (Ohkubo et al., 2021).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. For example, the drug 5-Fluorouracil inhibits the processing of pre-rRNA into mature rRNA .

Properties

IUPAC Name

1-[2-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4OS/c1-12-17(26-11-21-12)7-8-18(25)24-9-3-2-4-16(24)19-22-14-6-5-13(20)10-15(14)23-19/h5-6,10-11,16H,2-4,7-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSITWZVNGXRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCCC2C3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.